Thioether amide PC

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

144000-46-4 |

|---|---|

Molekularformel |

C20H43N2O5PS |

Molekulargewicht |

454.6 g/mol |

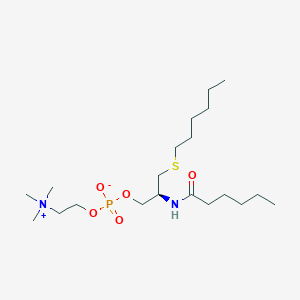

IUPAC-Name |

[(2S)-2-(hexanoylamino)-3-hexylsulfanylpropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C20H43N2O5PS/c1-6-8-10-12-16-29-18-19(21-20(23)13-11-9-7-2)17-27-28(24,25)26-15-14-22(3,4)5/h19H,6-18H2,1-5H3,(H-,21,23,24,25)/t19-/m0/s1 |

InChI-Schlüssel |

DJRPCPXTLALALA-IBGZPJMESA-N |

SMILES |

CCCCCCSCC(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC |

Isomerische SMILES |

CCCCCCSC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC |

Kanonische SMILES |

CCCCCCSCC(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC |

Synonyme |

1-(hexylthio)-2-(hexanoylamino)-1,2-dideoxy-sn-glycero-3-phosphocholine 1-palmitylthio-2-palmitoylamino-1,2-dideoxy-sn-glycero-3-phosphorylcholine THIOAMID-PC thioether amide PC thioetheramide-PC |

Herkunft des Produkts |

United States |

Contextualization Within Phospholipid Analogues and Modified Lipid Structures

Thioether amide PC is a chemically modified phospholipid analogue. smolecule.com It belongs to the class of 1-thio-sn-glycero-3-phosphocholines. nih.govebi.ac.uk Unlike naturally occurring phospholipids, such as phosphatidylcholine, which are fundamental components of cell membranes, this compound possesses a synthetic backbone designed for enhanced stability and specific biological activity. ontosight.ai

The core structure of this compound is defined as (2S)-2-(hexadecanoylamino)-3-(hexadecylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate. nih.govebi.ac.uk This structure mimics a natural phospholipid but with two critical substitutions:

A thioether bond (C-S-C) replaces the ester linkage at the sn-1 position of the glycerol backbone. vulcanchem.com

An amide bond replaces the hydrolyzable ester bond at the sn-2 position. nih.gov

These modifications make the molecule non-hydrolyzable by enzymes that typically cleave the ester bonds in natural phospholipids, such as phospholipases. nih.gov This resistance to degradation is a key feature that allows it to act as a stable inhibitor and probe within biological systems. While sharing the phosphocholine headgroup and long acyl chains characteristic of many membrane lipids, its modified core distinguishes it from both natural phospholipids and other analogues like Thioether amide Phosphoethanolamine (Thioether amide PE), which has a different headgroup but shares the thioether and amide linkages. ontosight.ainih.gov

Interactive Table 1: Chemical Properties of this compound This table summarizes the key chemical identifiers and properties of this compound.

| Property | Value | Source |

| IUPAC Name | [(2S)-2-(hexadecanoylamino)-3-hexadecylsulfanylpropyl] 2-(trimethylazaniumyl)ethyl phosphate | nih.govebi.ac.uk |

| Molecular Formula | C40H83N2O5PS | nih.gov |

| Molecular Weight | 735.1 g/mol | nih.gov |

| CAS Number | 144000-46-4 | vulcanchem.com |

| Chemical Class | 1-thio-sn-glycero-3-phosphocholine | nih.govebi.ac.uk |

| Key Features | Phosphocholine headgroup, Thioether linkage, Amide linkage | vulcanchem.com |

Academic Significance As Mechanistic Probes and Enzyme Modulators

The primary academic significance of Thioether amide PC lies in its function as a potent, competitive, and reversible inhibitor of secretory phospholipase A2 (sPLA2). nih.govebi.ac.uknih.gov The sPLA2 family of enzymes catalyzes the hydrolysis of the sn-2 ester bond in phospholipids, releasing free fatty acids (like arachidonic acid) and lysophospholipids. nih.gov These products are precursors to potent inflammatory mediators, implicating sPLA2 in a host of physiological and pathological processes, including inflammation, neuroinflammation, and cell signaling. vulcanchem.comnih.gov

By selectively inhibiting sPLA2, this compound serves as an invaluable chemical probe to dissect the role of this enzyme in complex biological cascades. vulcanchem.com Research has shown that it dose-dependently inhibits sPLA2 activity, which has been instrumental in identifying the sPLA2 subtype in cerebrospinal fluid as a potential factor in Alzheimer's disease. nih.gov

A key aspect of its inhibitory mechanism is a dual binding mode. This compound interacts with both the catalytic site and a separate activator site on the sPLA2 enzyme. vulcanchem.comlabscoop.com Notably, its binding to the activator site is even tighter than to the catalytic site. labscoop.com This complex interaction can lead to activation of the enzyme at very low concentrations, followed by potent inhibition as concentrations increase. labscoop.com

Interactive Table 2: Research Applications of this compound as a Probe/Modulator This table highlights detailed research findings from the use of this compound.

| Research Area | Finding | Significance |

| Enzyme Kinetics | Functions as a competitive, reversible inhibitor of sPLA2 with an IC50 of 2 µM at a substrate concentration of 0.5 mM. labscoop.com | Provides a quantitative measure of its potency and allows for controlled modulation of sPLA2 in experimental models. |

| Enzyme-Inhibitor Interaction | Binds to both the catalytic and activator sites of sPLA2. vulcanchem.comlabscoop.com | Reveals a complex mechanism of action that goes beyond simple competitive inhibition at the active site. |

| Conformational Analysis | Used in transferred Nuclear Overhauser Effect (TRNOE) experiments to determine the conformation of the inhibitor when bound to cobra venom PLA2 in solution. nih.govacs.org | Elucidates the three-dimensional structure of the enzyme-inhibitor complex, revealing close proximity between the two acyl chains. nih.govacs.org |

| Neuroinflammation | Used to confirm that PLA2 activity in the cerebrospinal fluid of Alzheimer's disease patients is consistent with the sPLA2 subtype. nih.gov | Implicates sPLA2 in the pathophysiology of neurodegenerative diseases and validates the compound as a specific tool for enzyme identification. |

| Inflammation Research | Used to investigate the role of sPLA2 in inflammatory cascades by selectively blocking the enzyme's activity. ebi.ac.ukvulcanchem.com | Allows researchers to parse the specific contribution of sPLA2 to inflammation, separate from other phospholipase families. nih.gov |

Conceptual Framework of Thioether and Amide Linkages in Biomolecular Design

The specific inclusion of thioether and amide linkages in the structure of Thioether amide PC is a deliberate strategy rooted in the principles of biomimetic and medicinal chemistry. These modifications are designed to bestow properties of stability, enhanced binding affinity, and precise conformational control.

The amide linkage at the sn-2 position is a bioisostere of the natural ester bond. nih.gov Amide bonds are significantly more resistant to enzymatic and chemical hydrolysis than esters. This metabolic stability is crucial for an inhibitor, ensuring it persists long enough in a biological system to interact with its target. nih.gov Furthermore, the amide group introduces a hydrogen bond donor (the N-H group), which is absent in an ester linkage. It is proposed that this amide N-H group forms a stabilizing hydrogen bond with a molecule in the enzyme's active site, contributing to the tighter binding and potent inhibition observed compared to natural substrates. nih.gov

The thioether linkage (C-S-C) at the sn-1 position also contributes to the molecule's stability, acting as a robust surrogate for the more labile ester or disulfide bonds often found in biomolecules. vulcanchem.com The use of thioethers is a common strategy to increase a molecule's resistance to biodegradation. vulcanchem.com In addition to stability, the thioether influences the molecule's physicochemical properties. The sulfur atom and adjacent methylene groups can affect the molecule's conformation and its interactions within a protein's binding pocket. pnas.org For instance, in studies of this compound bound to PLA2, the thioether linkage helped in the detailed conformational analysis of the inhibitor's acyl chains within the enzyme's catalytic site. nih.govacs.org The unique chemical reactivity of thioethers also opens possibilities for their use in creating stimuli-responsive materials, where the thioether can be oxidized to alter the molecule's structure and function. escholarship.orgacs.org

Together, these rationally designed linkages transform a simple phospholipid mimic into a highly effective and stable molecular tool, demonstrating a sophisticated approach to modulating enzyme activity and probing biological function.

Mechanistic Investigations and Reaction Dynamics of Thioether Amide Interactions

Chemical Reactivity and Transformation Pathways of Thioether Amide Functional Groups

The reactivity of Thioether amide PC is largely dictated by the interplay between the thioether and amide functionalities. These groups influence the molecule's stability, susceptibility to chemical transformations, and its interactions with biological systems.

Hydrolysis Mechanisms of Phospholipid Analogues

As a phospholipid analogue, this compound can undergo hydrolysis, a process that can impact membrane integrity by releasing its constituent fatty acids and other components. smolecule.com The presence of the amide bond in place of the more common ester bond at the sn-2 position influences the rate and mechanism of this hydrolysis. Studies on similar phospholipid analogues have shown that the nature of the linkage at the sn-2 position is a critical determinant of their interaction with and hydrolysis by enzymes like phospholipase A2 (PLA2). escholarship.orgnih.gov The hydrolysis mechanism typically involves the nucleophilic attack of a water molecule on the carbonyl carbon of the acyl chain, a process that can be catalyzed by enzymes. calstate.edu The stability of the amide bond compared to an ester bond generally results in a decreased susceptibility to spontaneous hydrolysis.

Oxidation Dynamics of Thioether Sulfur and Amide Participation

The thioether sulfur atom in this compound is susceptible to oxidation, which can alter the compound's reactivity and biological function. smolecule.com The oxidation of thioethers can proceed through one-electron or two-electron pathways, leading to the formation of sulfoxides and subsequently sulfones. The presence of a neighboring amide group can significantly influence these oxidation dynamics.

Research on model compounds with thioether and amide moieties in close proximity has shown that the amide group can participate in the oxidation process. nih.govsci-hub.seacs.org This participation can occur through the formation of a transient bond between the amide oxygen or nitrogen and the sulfur atom upon one-electron oxidation. nih.govsci-hub.se This interaction can lower the oxidation potential of the thioether, making it more susceptible to oxidation. sci-hub.seacs.org This neighboring group participation is geometrically dependent, occurring when the amide and thioether groups are suitably juxtaposed. nih.govsci-hub.seacs.org For instance, electrochemical studies have revealed that compounds where such participation is possible exhibit less positive oxidation peak potentials. nih.govsci-hub.se This intramolecular interaction can be relevant in biological contexts where oxidative stress and the generation of reactive oxygen species (ROS) can lead to the oxidation of thioether-containing molecules. nih.govnih.gov

Intramolecular Interactions and Conformational Energetics Governing Reactivity

Computational studies on molecules containing both amide and thioether or ether functionalities have explored the nature of intramolecular hydrogen bonds. umassmed.edu In certain conformations, an N-H···S hydrogen bond can form between the amide proton and the thioether sulfur. science.gov Such interactions can restrict the rotation around certain bonds and stabilize specific conformations. science.gov The conformational preferences of the acyl chains and the headgroup are also crucial for how the molecule inserts into and interacts with lipid membranes and enzyme active sites. scbt.com The interplay of these intramolecular forces ultimately determines the energetically favorable conformations that are recognized by and bind to biological targets. nih.gov

Enzymatic Inhibition Mechanisms of this compound

This compound is well-characterized as an inhibitor of secretory phospholipase A2 (sPLA2), a family of enzymes that play a key role in inflammation by hydrolyzing phospholipids to produce pro-inflammatory mediators. vulcanchem.comapexbt.comfrontiersin.org

Modulation of Secretory Phospholipase A2 (sPLA2) Activity: Competitive and Reversible Inhibition

This compound acts as a competitive and reversible inhibitor of sPLA2. apexbt.comlabscoop.comcaymanchem.comscbt.comglpbio.com This means it competes with the natural phospholipid substrates for binding to the enzyme's active site. apexbt.com The structural similarity of this compound to natural phospholipids allows it to fit into the catalytic site of sPLA2. vulcanchem.com However, the presence of the more stable amide bond in place of the ester bond at the sn-2 position makes it a poor or non-hydrolyzable substrate. escholarship.org By occupying the active site, it prevents the enzyme from binding to and hydrolyzing its natural substrates, thereby inhibiting its activity. apexbt.com The inhibition is reversible, meaning the inhibitor can dissociate from the enzyme, and the enzyme can regain its activity. escholarship.orgscbt.comnih.gov The IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by half, for this compound has been reported to be 2 µM at a substrate concentration of 0.5 mM. apexbt.comlabscoop.comcaymanchem.com

Analysis of Dual Binding Modes and Allosteric Effects on Enzyme Activity

A particularly interesting aspect of this compound's interaction with sPLA2 is its ability to exhibit a dual binding mode. apexbt.comlabscoop.comcaymanchem.com Besides binding to the catalytic site, it can also bind to a separate activator site on the enzyme. apexbt.comlabscoop.comcaymanchem.com The binding to this allosteric site is reportedly tighter than its binding to the catalytic site. apexbt.comlabscoop.comcaymanchem.com

This dual interaction leads to a complex, concentration-dependent effect on sPLA2 activity. labscoop.comcaymanchem.com At low concentrations, the binding of this compound to the activator site can paradoxically lead to an activation of the phospholipase activity rather than inhibition. apexbt.comlabscoop.comcaymanchem.com This activation is thought to be due to a conformational change induced in the enzyme upon binding to the allosteric site, which enhances its catalytic efficiency. researchgate.net As the concentration of this compound increases, it begins to compete more effectively with the substrate for the catalytic site, leading to the expected inhibition of the enzyme. escholarship.org This biphasic regulation highlights the complex allosteric mechanisms that can govern enzyme activity and the nuanced role that inhibitor binding can play. researchgate.net

Structural Determinants of Enzyme-Ligand Recognition

The recognition of ligands by enzymes is a highly specific process governed by a combination of factors including shape complementarity, electrostatic interactions, hydrogen bonding, and hydrophobic interactions. In the context of thioether amide-containing molecules, the thioether group, often found in the amino acid methionine, plays a distinct role in molecular recognition by proteins and enzymes.

The chemical properties of the methionine thioether group are key to its role as a ligand. Unlike the thiolate group of cysteine, the thioether sulfur is not ionizable and is less polar, contributing to more hydrophobic interactions within a ligand-binding pocket. nih.gov The thioether group is also more resistant to oxidation compared to the readily oxidized thiolates of cysteine residues. nih.gov However, as a ligand, the thioether is weaker than a thiolate due to the absence of an electrostatic component. nih.gov

Structural studies of metal-trafficking proteins have revealed the importance of methionine-rich sites in binding copper(I) ions, particularly in more oxidizing cellular environments. nih.gov The conformational flexibility of the methionine side chain, which is longer than that of cysteine, allows it to adapt to the coordination sphere of a metal ion. nih.gov However, the methyl group of the thioether introduces a steric demand not present with cysteine. nih.gov In copper(I) binding sites rich in methionine, the coordination spheres bear a net positive charge in the absence of anionic ligands, and the sulfur atoms have very few, if any, hydrogen-bonding interactions. nih.gov These features stand in contrast to cysteine-rich sites and are expected to significantly influence the kinetics of metal ion transfer reactions and the specificity of protein-protein interactions in trafficking pathways. nih.gov

General principles of enzyme-ligand recognition also apply. The binding process involves thermodynamic energies, and intermolecular contacts are crucial. plos.org Key interactions that determine the binding affinity of inhibitors often include hydrogen bonds with specific residues and hydrophobic interactions within the active site. plos.org For instance, in histone deacetylase 2 (HDAC2), interactions with residues like Gly154, Asp181, Phe155, and Phe210 are critical for effective inhibitor binding. plos.org The process of ligand binding can induce conformational changes in the enzyme, which can be detected by methods like NMR chemical shift analysis, highlighting that recognition is a dynamic process. frontiersin.org

Table 1: Comparison of Thioether (Methionine) and Thiolate (Cysteine) as Ligands in Enzyme Recognition

Coordination-Insertion Mechanism Studies in Thioether-Amide Catalyzed Polymerization

Thioether-amide ligands have proven to be an effective platform for developing catalysts for the ring-opening polymerization (ROP) of cyclic esters. mdpi.com Studies using zinc and aluminum complexes coordinated by tetradentate thioether-amide ligands have demonstrated high activity in the polymerization of monomers like rac-β-butyrolactone, ε-caprolactone, and L-lactide. mdpi.comnih.govunits.it The mechanism of this polymerization process has been identified as a coordination-insertion mechanism. mdpi.comresearchgate.net

The process is typically initiated by an alcohol, such as isopropanol. nih.gov Density Functional Theory (DFT) calculations have provided a detailed reaction pathway. mdpi.comresearchgate.net

Activation: The first step involves the transfer of the acidic proton from the initiator alcohol to the basic nitrogen atom of the amide group coordinated to the metal center (e.g., zinc). mdpi.comresearchgate.net

Initiator Formation: This proton transfer results in the cleavage (alcoholysis) of the metal-nitrogen bond and the formation of a metal-alcoholate derivative. This species is the active initiator for the polymerization. mdpi.comresearchgate.net

Coordination and Insertion: The subsequent steps follow the classical coordination-insertion pathway. The cyclic ester monomer coordinates to the Lewis acidic metal center through its carbonyl oxygen. This is followed by the nucleophilic attack of the alcoholate group on the carbonyl carbon of the monomer, leading to the insertion of the monomer into the metal-alkoxide bond and the propagation of the polymer chain. mdpi.comresearchgate.net

This catalytic system exhibits excellent control over the polymerization process, resulting in polymers with predictable molecular weights that increase linearly with monomer conversion and narrow polydispersity indices. mdpi.comnih.gov The activity of these catalysts can be tuned by altering the steric and electronic properties of the thioether-amide ligands, such as by changing the substituents on the nitrogen atoms. researchgate.net For instance, zinc complexes with less sterically hindered ligands have shown higher activity. mdpi.com

Table 2: Research Findings in Thioether-Amide Catalyzed Ring-Opening Polymerization

Dehydroalanine-Mediated Thioether Formation in Biomacromolecules

Dehydroalanine (Dha), an α,β-unsaturated amino acid, is a valuable chemical handle for the site-selective modification of proteins and peptides. ox.ac.ukresearchgate.net Its electrophilic double bond readily undergoes conjugate addition (thia-Michael addition) with thiol-containing nucleophiles under biocompatible conditions, forming a stable thioether linkage. researchgate.net This reaction is a cornerstone of chemical biology for creating modified proteins with diverse functionalities. ox.ac.uk

The formation of thioether bonds via Dha is observed in nature. The lantibiotics, a class of antimicrobial peptides, contain thioether-bridged amino acids called lanthionine and methyllanthionine. nih.gov These structures are formed enzymatically through the cyclization of cysteine or serine/threonine residues, which involves a dehydration step to form Dha or dehydrobutyrine, followed by the intramolecular addition of a cysteine thiol. nih.gov The intermolecular reaction between a cysteine residue and a Dha residue to form lanthionine is also a known process. ox.ac.ukresearchgate.net

In synthetic applications, Dha can be incorporated into proteins using various chemical and biological methods. ox.ac.ukresearchgate.net Once installed, it serves as a target for modification. The reaction with various thiols allows for the creation of a wide array of non-canonical amino acid side chains. ox.ac.uk A recent example involves the post-polymerization modification of poly(dehydroalanine). acs.org By reacting poly(dehydroalanine) with unprotected L-amino acid 2-mercaptoethylamides, researchers synthesized poly(S-alkyl-rac-cysteines), which are polypeptides containing thioether groups in their side chains. acs.org This strategy demonstrates the utility of Dha chemistry for creating novel biomaterials. acs.org The reactivity of Dha is not limited to thiols; it can also react with amines (aza-Michael addition) and other nucleophiles, making it a versatile tool for protein engineering. researchgate.net

Table 3: Examples of Dehydroalanine-Mediated Thioether Formation

Table of Mentioned Compounds

Structure-activity Relationship Sar Studies and Rational Molecular Design of Thioether Amide Phosphocholines

Correlations between Thioether Linkage Modifications and Biological Activity Profiles

The thioether linkage in thioether amide PCs is a critical determinant of their biological activity, offering greater stability compared to easily hydrolyzed ester bonds found in natural phospholipids. dtic.milrsc.org This stability against enzymatic degradation, particularly by phospholipases, is a key advantage. dtic.milrsc.org The sulfur atom within the thioether bond is not merely a passive linker; it can engage in specific interactions with enzyme active sites. nih.gov

Studies have shown that the thioether moiety can form intramolecular hydrogen bonds with adjacent amide protons, which helps to restrict the molecule's conformation. pnas.orgnih.gov This pre-organization of the molecule can lead to a more favorable binding entropy upon interaction with a target enzyme. The nature of the groups attached to the sulfur can also influence activity. For instance, the replacement of an oxygen atom with a sulfur atom in certain bioactive molecules has been shown to increase inhibitory potency, highlighting the importance of the sulfur atom itself in molecular recognition and inhibition. nih.gov

Furthermore, the use of thioether linkages has been explored in creating more stable analogs of bioactive peptides and oligonucleotides, demonstrating the broad applicability of this modification in enhancing biological stability and activity. vulcanchem.comoup.com The thioether bond's resistance to hydrolysis makes it a valuable component in the design of long-acting therapeutic agents. vulcanchem.com

Influence of Amide Functional Group Architecture on Molecular Recognition

The amide functional group in thioether amide PCs plays a pivotal role in molecular recognition, primarily through its ability to form hydrogen bonds. nih.govuni-halle.de The substitution of the sn-2 ester group of a natural phospholipid with an amide group can significantly enhance binding to enzymes like phospholipase A2. nih.govescholarship.org This increased affinity is attributed to the amide's capacity to act as a hydrogen bond donor, forming a stable interaction with key residues or water molecules within the enzyme's active site. nih.gov

The geometry of the amide bond, which can exist in cis or trans conformations, is also crucial. nih.gov The surrounding molecular architecture can constrain the amide bond into a specific conformation that is optimal for binding. pnas.org The planarity of the amide group, along with its dipole moment, contributes to its ability to mimic the transition state of the substrate, leading to potent enzyme inhibition. nih.gov

Systematic studies have revealed that modifications to the amide group, such as N-substitution, can modulate the inhibitory potency of these analogs. google.com The interplay between the amide functionality and the adjacent thioether linkage creates a specific conformational preference that is recognized by the target enzyme, underscoring the importance of the combined thioether-amide motif in achieving high-affinity binding. pnas.org

Impact of Phosphocholine Headgroup and Alkyl Chain Variations on Lipid Dynamics and Enzyme Interaction

Alkyl Chain Variations: The length and degree of unsaturation of the alkyl chains affect the fluidity and packing of lipid bilayers. researchgate.netmpg.de These properties, in turn, influence the accessibility of the inhibitor to membrane-bound enzymes. Longer alkyl chains generally lead to increased hydrophobicity and stronger association with the lipid membrane. The position of double bonds in unsaturated alkyl chains can also have a significant effect on membrane properties, such as the area per lipid and membrane thickness. researchgate.net These structural changes can alter the presentation of the inhibitor to the enzyme, thereby affecting binding and inhibitory activity. For example, in the context of secretory PLA2, the enzyme's activity is highly dependent on the physical state of the lipid substrate, which is controlled by the alkyl chains. nih.gov

The following table summarizes the effects of these variations:

| Molecular Component | Variation | Impact on Biological Activity/Properties |

| Phosphocholine Headgroup | Substitution with Phosphoethanolamine | Increased inhibitory potency against certain PLA2s. nih.govescholarship.org |

| Absence of Quaternary Nitrogen | Reduced tumor uptake of related phospholipid analogs. researchgate.net | |

| Alkyl Chains | Increased Length | Enhanced hydrophobicity and membrane association. |

| Introduction of Unsaturation | Alters membrane fluidity and packing, affecting enzyme accessibility. researchgate.netmpg.de |

Bioisosteric Replacement Strategies for Amide Bonds in Advanced Chemical Entities

To improve the metabolic stability and pharmacokinetic properties of thioether amide PCs, bioisosteric replacement of the amide bond is a key strategy. nih.govsci-hub.se Amide bonds are often susceptible to enzymatic cleavage, and replacing them with more robust functional groups can lead to more effective drug candidates. nih.govcambridgemedchemconsulting.com

Investigation of Five-Membered Heterocyclic Amide Bioisosteres (e.g., Triazoles, Oxadiazoles, Imidazoles)

Five-membered heterocyclic rings are excellent bioisosteres for the amide bond because they can mimic its key electronic and steric properties while offering enhanced metabolic stability. nih.govsci-hub.seresearchgate.net

Triazoles: The 1,2,3-triazole ring is a particularly effective amide isostere. unimore.it The 1,4-disubstituted 1,2,3-triazole mimics the trans amide bond geometry and maintains similar planarity, dipole moment, and hydrogen bonding capabilities. nih.govnih.gov This replacement has been successfully used to improve the metabolic stability and potency of various drug candidates, including dopamine D4 receptor ligands and GPR88 agonists. nih.govchemrxiv.org The synthesis of these triazoles is often facilitated by "click chemistry," making them synthetically accessible. nih.govacs.org

Oxadiazoles: Oxadiazoles, such as the 1,2,4- and 1,3,4-isomers, are also widely used as amide bond replacements. nih.govhyphadiscovery.com They can mimic the planarity and dipole moment of the amide bond and have been shown to improve metabolic stability and membrane permeability. nih.gov For example, the replacement of an amide with a 1,3,4-oxadiazole in a series of GPR88 agonists led to improved potency. nih.gov A novel thioether keto-1,2,4-oxadiazole has also been identified as a potent and selective inhibitor for GVIA iPLA2. nih.gov

Imidazoles: Imidazoles are another class of five-membered heterocycles used as amide bioisosteres. drughunter.com Their ability to participate in hydrogen bonding and their specific electronic properties can be leveraged to fine-tune the biological activity of a molecule. researchgate.net

The table below provides a comparison of these common amide bioisosteres:

| Bioisostere | Mimicked Amide Conformation | Key Features | Example Application |

| 1,4-Disubstituted 1,2,3-Triazole | trans | Metabolically stable, similar planarity and dipole moment to amide. nih.govchemrxiv.org | Dopamine D4 Receptor Ligands chemrxiv.org |

| 1,2,4-Oxadiazole | Planar | Improves metabolic stability and membrane permeability. nih.gov | γ-secretase inhibitors nih.gov |

| 1,3,4-Oxadiazole | Planar | Improves potency in certain systems. nih.gov | GPR88 Agonists nih.gov |

| Imidazole | Planar | Modulates electronic and hydrogen bonding properties. researchgate.netdrughunter.com | Histamine-related carbonic anhydrase activators researchgate.net |

Computational-Aided Design Principles for Optimized Molecular Function

Computational methods play an increasingly vital role in the rational design of thioether amide PC analogs with optimized molecular function. pnas.orgacs.org Techniques like molecular docking, molecular dynamics (MD) simulations, and quantum mechanical calculations provide invaluable insights into ligand-protein interactions and guide the design of more potent and selective inhibitors. nih.govnih.gov

Molecular Docking and Dynamics: These methods are used to predict the binding mode of thioether amide PCs within the active site of a target enzyme. nih.gov By visualizing these interactions, medicinal chemists can understand the SAR at a molecular level and design new analogs with improved binding affinity. nih.gov For example, docking studies of thioether trifluoromethylketone inhibitors with GVIA iPLA2 helped to establish a SAR that guided the synthesis of more potent and selective compounds. nih.gov

Structure-Activity Relationship (SAR) Models: Computational tools can be used to build quantitative SAR (QSAR) models that correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts. nih.gov

De Novo Design: Advanced computational algorithms can be used for the de novo design of novel molecular scaffolds that fit a specific pharmacophore model. pnas.orgacs.org This approach can lead to the discovery of entirely new classes of inhibitors with unique properties.

The integration of these computational approaches with experimental validation creates a powerful iterative cycle for drug discovery, enabling the rapid optimization of lead compounds and the development of highly effective therapeutic agents. nih.govacs.org

Advanced Research Applications and Broader Contributions of Thioether Amide Systems

Development of Thioether Amide Phosphocholines as Biochemical Probes for Enzymatic Processes

Thioether amide phosphocholines have been instrumental in the study of enzymatic processes, particularly those involving phospholipase A2 (PLA2). Thioetheramide-PC, a structurally modified phospholipid, acts as a competitive and reversible inhibitor of secretory phospholipase A2 (sPLA2). labscoop.com This inhibition is crucial for investigating the role of sPLA2 in various cellular signaling pathways, especially in inflammatory responses. vulcanchem.com By hydrolyzing the sn-2 ester bond of phospholipids, sPLA2 releases fatty acids and lysophospholipids, which are key signaling molecules. vulcanchem.com The ability of Thioetheramide-PC to modulate this activity makes it an invaluable probe for dissecting these complex processes. vulcanchem.com

The interaction of Thioetheramide-PC with sPLA2 is multifaceted. It binds not only to the catalytic site but also to an activator site on the enzyme, with a tighter binding affinity for the latter. labscoop.com This dual interaction can lead to the activation of phospholipase activity at low concentrations, a nuanced effect that researchers can leverage in their investigations. labscoop.com The IC50 value for Thioetheramide-PC is reported to be 2 µM at a substrate concentration of 0.5 mM, providing a quantitative measure of its inhibitory potency. labscoop.com

Furthermore, the development of fluorescently labeled substrates, such as bis-Bodipy FL C11-PC, has enabled the continuous monitoring of PLA2 activity in real-time. nih.gov This technique relies on the self-quenching properties of the fluorescent probes, which are alleviated upon cleavage by PLA2, resulting in a measurable increase in fluorescence. nih.gov Such assays have been successfully used to measure sPLA2 activity in complex biological samples like cerebrospinal fluid. nih.gov

The thioether linkage in these compounds is a key structural motif, often used as a stable replacement for the more labile disulfide bonds in bioactive peptides. vulcanchem.com This substitution can enhance the biological stability and prolong the activity of these molecules. vulcanchem.com

Investigation of Membrane Dynamics and Lipid Metabolism Modulation

Thioether amide phosphocholines and related lipid analogues play a significant role in the investigation of membrane dynamics and the modulation of lipid metabolism. The cellular membrane is a dynamic environment where the composition and interaction of lipids are crucial for its function. Phosphatidylcholine (PC) is a major structural component of cellular membranes and a precursor for important signaling molecules like diacylglycerol (DAG) and phosphatidic acid (PA). frontiersin.org

The metabolism of phospholipids, including their synthesis, remodeling, and degradation, is tightly regulated to maintain membrane homeostasis. creative-proteomics.com Enzymes such as phospholipases are key players in this regulation, and inhibitors like thioether amide PC allow researchers to dissect their specific roles. vulcanchem.comcreative-proteomics.com For instance, the inhibition of sPLA2 by this compound can alter the production of lipid mediators that influence inflammatory pathways and membrane properties. vulcanchem.com

Studies using iPSC-derived Schwann cell precursors (iPSC-SCPs) in the context of Charcot-Marie-Tooth disease have revealed that altered lipid metabolism can lead to changes in plasma membrane fluidity and lipid raft dynamics. biorxiv.org These findings underscore the importance of lipid composition in maintaining proper membrane function and how disruptions can lead to disease states. biorxiv.org The modulation of lipid metabolism, for example by altering the lipid composition of cell culture media, has been shown to affect cholesterol incorporation into the plasma membrane. biorxiv.org

The structural diversity of phospholipids, including variations in their fatty acid chains, directly impacts membrane properties such as fluidity and permeability, which are essential for processes like endocytosis and exocytosis. creative-proteomics.com By using specific probes and inhibitors, scientists can investigate how changes in the levels of particular lipid species affect these dynamic cellular events.

Catalytic Applications of Thioether-Amide Ligands in Organic Polymerization

Thioether-amide ligands have emerged as versatile components in the design of catalysts for organic polymerization, particularly for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone. acs.orgacs.org These ligands, when complexed with metals such as aluminum or Group 4 metals (titanium, zirconium, hafnium), form active catalysts that can produce biodegradable polymers with controlled molecular weights and narrow molecular weight distributions. acs.orgacs.orgmdpi.com

For instance, mono- and bimetallic aluminum complexes supported by thioether-amide ligands have been synthesized and shown to be effective in the ROP of L-lactide after activation. acs.org Similarly, Group 4 metal complexes with thioether-phenolate ligands have demonstrated high activity in the ROP of lactide and ε-caprolactone. acs.orgresearchgate.net One particular zirconium complex exhibited a pseudo-first-order rate constant of 0.061 ± 0.003 min⁻¹ at 100 °C, which is comparable to some of the most active Group 4 catalysts. acs.orgresearchgate.net

A key feature of these catalytic systems is their ability to perform "immortal" polymerizations in the presence of a chain transfer agent like isopropanol. acs.orgresearchgate.net This allows for the synthesis of polymers with predictable molecular weights and low dispersity. acs.orgresearchgate.net Furthermore, these catalysts have been successfully employed in the copolymerization of different monomers, such as L-lactide and ε-caprolactone, leading to random copolymers. acs.org

Computational studies, such as Density Functional Theory (DFT), have provided insights into the polymerization mechanism, highlighting the importance of the ligand's flexibility in facilitating monomer coordination to the metal center. acs.orgresearchgate.net The ability to tune the electronic and steric properties of the thioether-amide ligands allows for the fine-tuning of the catalyst's activity and selectivity. mdpi.com

Incorporation of Thioether-Amide Motifs in Advanced Materials Research

The incorporation of thioether-amide motifs into advanced materials is a growing area of research, with applications spanning from high-performance polymers to optoelectronic devices. The unique combination of the thioether and amide functionalities imparts desirable properties to these materials.

Polymeric Systems with Tailored Material Performance

Thioether and amide groups are key components in the design of advanced polymeric materials with tailored performance. The thioether linkage, for example, is utilized in the synthesis of poly(thioether-thioester)s through the ring-opening polymerization of thiolactones. rsc.org These polymers can exhibit high thermal stability and mechanical properties comparable to commercial plastics like low-density polyethylene, while also being chemically recyclable. rsc.org

In another approach, the combination of thioether and amide functionalities in polymer networks allows for dynamic covalent chemistry. This leads to the creation of covalent adaptable networks (CANs) that are reprocessable and have high creep resistance. ugent.be The presence of thioether groups can also induce metal-ligand coordination, which can be used to further tune the material's properties. researchgate.net

Furthermore, thioether-containing polymeric micelles have been designed to be responsive to oxidative stimuli. researchgate.net The oxidation of the thioether to a more hydrophilic sulfoxide or sulfone can trigger the destabilization of the micellar structure, a property that can be exploited for controlled release applications. researchgate.net The rate of this oxidation can be modulated by altering the chemical structure of the thioether group. researchgate.net

The development of photocurable thiol-ene network polymers, such as poly(limonene thioether), has also shown promise for tissue engineering applications. nih.gov These materials can be fabricated into scaffolds that support cell growth and are biodegradable. nih.gov

Architectural Design for Optoelectronic Devices

Thioether-amide motifs are also finding applications in the design of materials for optoelectronic devices. The incorporation of these functional groups into organic molecules can influence their electronic and optical properties, making them suitable for use in devices like solar cells and light-emitting diodes. researchgate.netescholarship.org

For instance, molecules containing a triphenylamine (TPA) core, a thiophene unit, and an amide or imine functional group have been synthesized and characterized for their potential in optoelectronics. researchgate.net These molecules are solution-processable and have optimal energy band gaps for such applications. researchgate.net The amide group, in particular, can influence the solubility and intermolecular interactions of these materials. researchgate.net

The thioether moiety itself is a key component in porous poly(aryl thioether)s, which have potential applications in catalysis and as advanced materials with optoelectronic properties. acs.org The development of new synthetic methods, such as reversible Pd-catalyzed C–S/C–S metathesis, is expanding the range of accessible poly(aryl thioether) structures. acs.org

In Silico High-Throughput Screening for Novel Inhibitor Discovery

In silico high-throughput screening (HTS) has become a powerful tool for the discovery of novel inhibitors for various biological targets, and the thioether-amide scaffold has been a subject of such investigations. nih.govresearchgate.netfrontiersin.org This computational approach allows for the rapid screening of large libraries of virtual compounds to identify potential drug candidates, significantly reducing the time and cost associated with traditional HTS methods. nih.govfrontiersin.org

One notable study employed in silico HTS to identify a novel class of potential inhibitors for the RNA-dependent RNA polymerase (RdRp) of the SARS-CoV-2 virus. nih.gov This screening identified compounds with a thioether-amide or guanidine-linker structure as promising candidates. nih.gov Subsequent molecular dynamics simulations and binding free energy calculations were used to validate the stability and binding affinity of the identified hits. nih.gov

The process typically involves several steps, including the preparation of a compound database, ensemble docking of the compounds into the active site of the target protein, and post-docking analysis to rank the potential inhibitors. nih.govresearchgate.net The use of advanced computational techniques, such as pharmacophore analysis and solvation analysis, can further refine the design and selection of potent inhibitors. x-mol.net

The application of these in silico methods is not limited to viral targets. They have also been used to screen for inhibitors of other enzymes, such as histone deacetylases (HDACs), where thioether-containing acrylamide and hydrazide analogs have been designed and evaluated. researchgate.net The ability to perform high-throughput inverse screening, where a single ligand is docked against multiple targets, further expands the utility of these computational tools in drug discovery and target identification. mdpi.com

Q & A

What are the most reliable synthetic methodologies for preparing thioether amide PC derivatives, and how do reaction conditions influence yield and purity?

This compound derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, 6-bromomethyl derivatives can react with thiols (e.g., 2-methylpropan-1-thiol) in the presence of sodium to form thioether linkages . Amide bonds are formed by coupling acid chlorides with amines under basic conditions, as demonstrated in the synthesis of N-(substituted phenyl)-2-chloroacetamides . Optimizing reaction parameters (e.g., pH, temperature, and solvent polarity) is critical: higher temperatures (60–80°C) improve thioether bond formation, while coupling reactions require anhydrous conditions to prevent hydrolysis . Purification via column chromatography or recrystallization ensures >95% purity for biological testing .

Which spectroscopic and computational techniques are most effective for characterizing this compound structures?

Nuclear Magnetic Resonance (NMR) is indispensable for confirming thioether (-S-) and amide (-CONH-) linkages. For instance, ¹H NMR reveals deshielded protons adjacent to sulfur in thioethers (δ 2.5–3.5 ppm), while amide protons appear as broad singlets (δ 6.5–8.0 ppm) . Infrared (IR) spectroscopy identifies carbonyl stretches (amide I band at ~1650 cm⁻¹) and C-S vibrations (~650 cm⁻¹) . X-ray crystallography resolves stereochemical ambiguities, as seen in studies of FeII(N3PyamideSR) complexes, where ligand geometry impacts oxidative stability . Computational tools like Density Functional Theory (DFT) model electronic properties to predict reactivity .

How are this compound derivatives evaluated for antimicrobial activity, and what are common pitfalls in assay design?

Standard protocols involve broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For example, quinoxaline thioether derivatives show MIC values of 4–16 µg/mL . Key considerations:

- Use DMSO controls to rule out solvent toxicity.

- Validate results with time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects.

- Address false negatives caused by compound aggregation or protein binding in nutrient-rich media . Contradictions between studies often arise from variations in inoculum size or incubation time .

What structural modifications enhance the binding affinity of thioether amide PCs to NMDA receptors or other biological targets?

Structure-Activity Relationship (SAR) studies highlight the importance of substituent positioning and linker flexibility . For example:

- Replacing ester linkages with thioethers in NMDA receptor ligands improves blood-brain barrier penetration due to increased lipophilicity .

- N-methylation of amide groups reduces metabolic degradation, as seen in myricetin derivatives with prolonged in vivo half-lives .

- Branched alkyl chains in thioether PCs enhance membrane permeability, while cyclic moieties stabilize receptor interactions .

How do thioether and amide linkages differentially influence the physicochemical properties of PC-based surfactants?

Comparative studies using critical micelle concentration (CMC) data reveal:

- Thioether-linked surfactants exhibit lower γCMC (24.1–30.5 mN/m) than amide variants (35.2–44.1 mN/m), indicating superior surface activity due to sulfur’s polarizability .

- Amide linkages confer higher thermal stability (>150°C) but are prone to hydrolysis at extreme pH, whereas thioethers remain stable under acidic conditions .

How can researchers resolve contradictions in reported biological activities of thioether amide PCs?

Discrepancies often stem from assay heterogeneity or sample impurities . Strategies include:

- Replicating studies under standardized conditions (e.g., fixed pH, temperature, and cell lines).

- Validating purity via HPLC-MS to exclude confounding byproducts .

- Applying meta-analysis to aggregate data from multiple sources, as done for quinoxaline derivatives showing consistent MIC trends post-normalization .

What computational approaches are optimal for predicting the pharmacokinetic profiles of thioether amide PCs?

Quantitative Structure-Property Relationship (QSPR) models correlate logP and polar surface area with absorption rates. For example:

- Molecular docking (AutoDock Vina) predicts binding modes to cytochrome P450 enzymes, identifying metabolic hotspots .

- Molecular Dynamics (MD) simulations assess stability in lipid bilayers, revealing that thioether PCs maintain membrane integrity longer than esters .

What experimental strategies assess the stability of thioether amide PCs under physiological conditions?

- Hydrolytic stability : Incubate compounds in PBS (pH 7.4) and gastric fluid (pH 1.2) for 24–72 hours, monitoring degradation via LC-MS. Thioethers degrade <10% at pH 7.4, whereas amides hydrolyze >30% in acidic conditions .

- Oxidative stress tests : Expose compounds to H₂O₂ or liver microsomes to simulate in vivo metabolism. Thioethers are susceptible to oxidation, forming sulfoxides detectable via ¹³C NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.